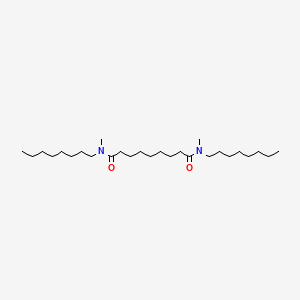
N~1~,N~9~-Dimethyl-N~1~,N~9~-dioctylnonanediamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N~1~,N~9~-Dimethyl-N~1~,N~9~-dioctylnonanediamide is an organic compound with the molecular formula C27H54N2O2. It is a diamide derivative of nonane, featuring two octyl groups and two methyl groups attached to the nitrogen atoms. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N1,N~9~-Dimethyl-N~1~,N~9~-dioctylnonanediamide typically involves the reaction of nonanediamine with octyl chloride in the presence of a base such as sodium hydroxide. The reaction proceeds through nucleophilic substitution, where the amine groups of nonanediamine attack the carbon atoms of octyl chloride, resulting in the formation of the desired diamide.
Industrial Production Methods
In an industrial setting, the production of N1,N~9~-Dimethyl-N~1~,N~9~-dioctylnonanediamide can be scaled up by using large reactors and optimized reaction conditions. The process involves the continuous addition of reactants and the removal of by-products to ensure high yield and purity. The reaction is typically carried out under controlled temperature and pressure to maximize efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
N~1~,N~9~-Dimethyl-N~1~,N~9~-dioctylnonanediamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amides and carboxylic acids.
Reduction: Reduction reactions can convert the diamide into primary amines.
Substitution: The compound can participate in substitution reactions, where the octyl or methyl groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO~4~) and chromium trioxide (CrO~3~).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH~4~) and sodium borohydride (NaBH~4~) are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products Formed
Oxidation: Amides and carboxylic acids.
Reduction: Primary amines.
Substitution: Various substituted derivatives depending on the reagents used.
Applications De Recherche Scientifique
N~1~,N~9~-Dimethyl-N~1~,N~9~-dioctylnonanediamide has several applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry to form metal complexes.
Biology: The compound is studied for its potential role in biological systems, including enzyme inhibition and protein binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and as an intermediate in organic synthesis.
Mécanisme D'action
The mechanism of action of N1,N~9~-Dimethyl-N~1~,N~9~-dioctylnonanediamide involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites of enzymes, inhibiting their activity and affecting metabolic pathways. Additionally, it can interact with cell membranes, altering their permeability and function.
Comparaison Avec Des Composés Similaires
Similar Compounds
N,N-Dimethylethylenediamine: A related compound with similar amine functional groups but a shorter carbon chain.
N,N’-Dimethyl-1,3-propanediamine: Another diamine with a different carbon chain length and structure.
Uniqueness
N~1~,N~9~-Dimethyl-N~1~,N~9~-dioctylnonanediamide is unique due to its long octyl chains and specific substitution pattern, which confer distinct chemical and physical properties. These features make it suitable for specialized applications in various fields.
Propriétés
Numéro CAS |
52832-38-9 |
|---|---|
Formule moléculaire |
C27H54N2O2 |
Poids moléculaire |
438.7 g/mol |
Nom IUPAC |
N,N'-dimethyl-N,N'-dioctylnonanediamide |
InChI |
InChI=1S/C27H54N2O2/c1-5-7-9-11-16-20-24-28(3)26(30)22-18-14-13-15-19-23-27(31)29(4)25-21-17-12-10-8-6-2/h5-25H2,1-4H3 |
Clé InChI |
PFWSCQOOOILKCQ-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCN(C)C(=O)CCCCCCCC(=O)N(C)CCCCCCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


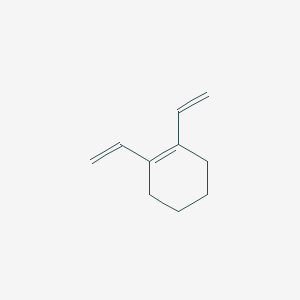
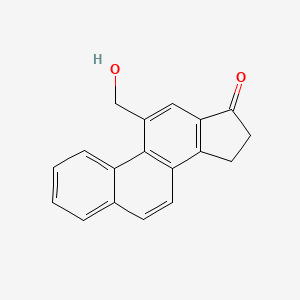
![1-[(5-Ethylpyrimidin-4-yl)oxy]-3-[(propan-2-yl)amino]propan-2-ol](/img/structure/B14639195.png)
![[(2S,6R)-6-Methyl-1,4-dioxan-2-yl]methanol](/img/structure/B14639202.png)
![N-Carbamoyl-2-cyano-2-{[(propylcarbamoyl)oxy]imino}acetamide](/img/structure/B14639203.png)
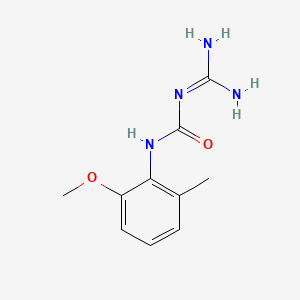
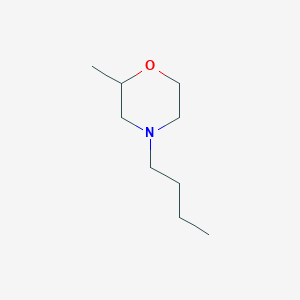

![(Methylperoxy)methyl 4-[(E)-phenyldiazenyl]benzoate](/img/structure/B14639229.png)
![2,5-Pyrrolidinedione, 1-[(6-methyl-3-pyridinyl)methyl]-](/img/structure/B14639231.png)
![4-[(E)-{[4-(Butanoyloxy)phenyl]imino}methyl]phenyl pentanoate](/img/structure/B14639234.png)
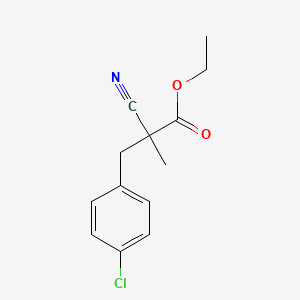
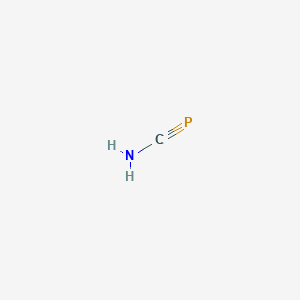
![2-Methyl-7-nitro-3,4-dihydropyrrolo[1,2-a]pyrazin-1(2H)-one](/img/structure/B14639271.png)
